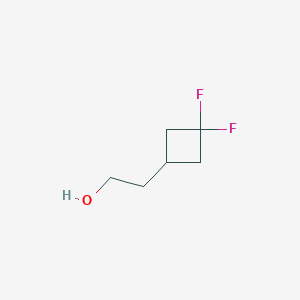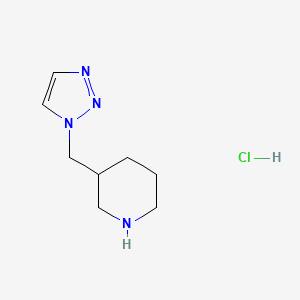
Suc-缬-脯-苯-pna
描述
Suc-Val-Pro-Phe-pNA is a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . It is used in biochemical research to detect the activity of these enzymes .
Molecular Structure Analysis
The molecular weight of Suc-Val-Pro-Phe-pNA is 581.63, and its molecular formula is C29H35N5O8 . The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
Suc-Val-Pro-Phe-pNA is a substrate for various enzymes, including mammalian chymotrypsin, human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases . These enzymes catalyze the hydrolysis of Suc-Val-Pro-Phe-pNA, leading to a reaction that can be detected and measured .
科学研究应用
酶的特异性和抑制
环孢菌素和 FK-506 结合蛋白 (FKBP) 研究:利用与 Suc-缬-脯-苯-pna 相关的肽研究了环孢菌素和 FKBP 的肽基脯氨酰顺反异构酶活性。这些研究表明环孢菌素和 FKBP 具有不同的底物特异性,这支持了它们不同的生理作用 (Harrison & Stein,1990)。
丝氨酸蛋白酶的抑制:二苯基(α-氨基烷基)膦酸酯的肽基衍生物,包括 Suc-缬-脯-苯变体,已被证明可作为丝氨酸蛋白酶(如胰凝乳蛋白酶、组织蛋白酶 G 和大鼠肥大细胞蛋白酶 II)的特异性抑制剂 (Oleksyszyn & Powers,1991)。
粘附形成中的激肽抑制:特异性激肽抑制剂 Suc-Val-Pro-Phe(p) (OPh)2 在仓鼠实验模型中显着减少了粘附形成。这意味着激肽在粘附形成中起着关键作用,可以使用此类抑制剂靶向该作用 (Okamoto、Takai 和 Miyazaki,2002)。
酶活性的底物研究
SFP 肽底物:使用 Suc-Ala-Tyr-Leu-Val-pNA 和相关肽作为脾脏纤维蛋白溶解蛋白酶 (SFP) 的底物,可以深入了解酶的特异性,并有助于理解其天然底物 (Okamoto、Nagamatsu、Horie、Okada 和 Tsuda,1981)。
脯氨酰寡肽酶研究:研究了从 this compound 衍生的肽与人环孢菌素 hCyp-18 的结合,揭示了酶的亚位点相互作用和结合机制 (Demange、Moutiez、Vaudry 和 Dugave,2001)。
酶动力学和 QSAR 研究
酶动力学研究:涉及 this compound 底物的酶-底物反应动力学已被广泛研究,深入了解了酶的特异性和作用机制。此类研究对于理解胰凝乳蛋白酶等酶的催化过程至关重要 (Case & Stein,2003)。
QSAR 分析:涉及 this compound 相关肽的定量构效关系 (QSAR) 研究有助于理解酶与底物之间的相互作用,这对于设计有效的酶抑制剂至关重要 (Nomizu 等人,2009)。
作用机制
Target of Action
Suc-Val-Pro-Phe-pNA is primarily a substrate for cathepsin G , a protease enzyme . It is also a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases .
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. When it comes into contact with these enzymes, it undergoes enzymatic cleavage .
Result of Action
Upon interaction with its target enzymes, Suc-Val-Pro-Phe-pNA is cleaved, leading to changes at the molecular level . The exact cellular effects would depend on the specific role and function of the enzymes it interacts with.
安全和危害
生化分析
Biochemical Properties
Suc-val-pro-phe-pna plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase. The interaction involves the cleavage of the peptide bond, releasing p-nitroaniline, which can be detected spectrophotometrically. This interaction is essential for studying enzyme kinetics and inhibitor screening. The specificity of Suc-val-pro-phe-pna for these enzymes makes it a valuable tool in biochemical assays .
Cellular Effects
Suc-val-pro-phe-pna influences various cellular processes by serving as a substrate for proteolytic enzymes. In neutrophils, the cleavage of Suc-val-pro-phe-pna by cathepsin G can be used to measure the enzyme’s activity, which is crucial for understanding its role in immune responses. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily indirect, as it is used to study the activity of enzymes that regulate these processes .
Molecular Mechanism
The molecular mechanism of Suc-val-pro-phe-pna involves its cleavage by specific proteolytic enzymes. The compound binds to the active site of enzymes like cathepsin G, where the peptide bond between valine and proline is hydrolyzed, releasing p-nitroaniline. This reaction is facilitated by the enzyme’s catalytic triad, which includes serine, histidine, and aspartate residues. The release of p-nitroaniline allows for the quantitative measurement of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Suc-val-pro-phe-pna can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. In aqueous solutions, it may undergo spontaneous hydrolysis, leading to a gradual decrease in its effectiveness as a substrate. Long-term studies have shown that Suc-val-pro-phe-pna remains effective for several months when stored properly, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of Suc-val-pro-phe-pna in animal models vary with different dosages. At low doses, the compound effectively measures enzyme activity without causing significant adverse effects. At higher doses, it may exhibit toxic effects, particularly if the released p-nitroaniline accumulates to harmful levels. Studies have shown that the threshold for toxicity is relatively high, but caution is advised when using large quantities of Suc-val-pro-phe-pna in animal experiments .
Metabolic Pathways
Suc-val-pro-phe-pna is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as cathepsin G, chymotrypsin, and peptidyl prolyl isomerase, which play roles in protein degradation and processing. The cleavage of Suc-val-pro-phe-pna by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the organism. The compound’s involvement in these pathways makes it a valuable tool for studying enzyme function and regulation .
Transport and Distribution
Within cells and tissues, Suc-val-pro-phe-pna is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse through aqueous environments, while its interactions with enzymes like cathepsin G facilitate its localization to areas of high proteolytic activity. This distribution is crucial for its effectiveness as a substrate in biochemical assays .
Subcellular Localization
Suc-val-pro-phe-pna’s subcellular localization is primarily determined by its interactions with proteolytic enzymes. It is often found in the cytoplasm and lysosomes, where enzymes like cathepsin G are active. The compound’s localization to these compartments is essential for its role in measuring enzyme activity. Additionally, post-translational modifications and targeting signals may influence its distribution within cells .
属性
IUPAC Name |
4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-FXSPECFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![potassium 3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B1404817.png)
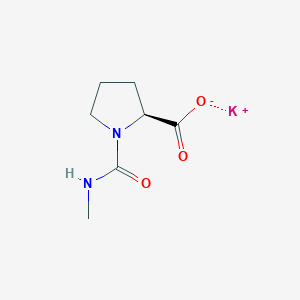
![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)
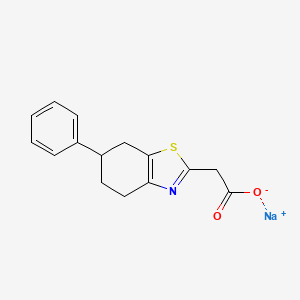
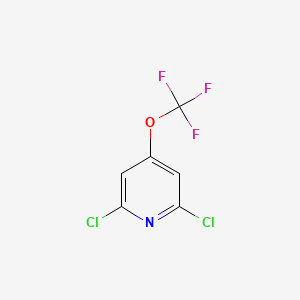
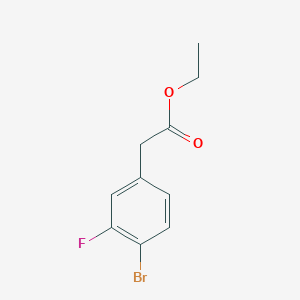
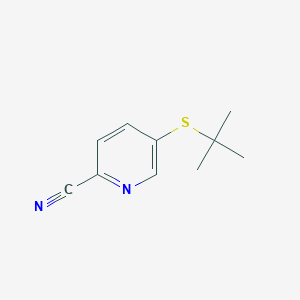
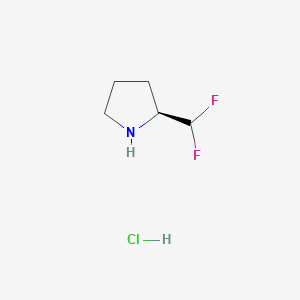
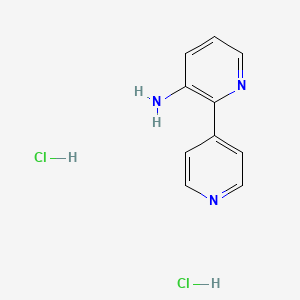
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)
